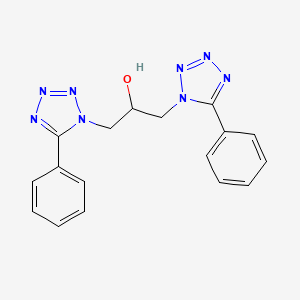

![molecular formula C15H18BrNO2 B5541318 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and pharmacology. Although the exact compound as requested isn't directly covered in available literature, related compounds provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine often involves multi-step reactions, including acrylation and bromination. For example, the synthesis of related piperidine derivatives has been accomplished through reactions involving key intermediates like acrylonitriles and subsequent cyclization processes (El-Agrody et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, is crucial for understanding the geometric and electronic properties of such compounds. For instance, related compounds have shown specific crystal and molecular structures stabilized by hydrogen bonding and π interactions (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often include nucleophilic addition, conjugate addition, and cyclization reactions. These reactions are foundational in modifying the chemical structure for various applications, such as creating novel organic compounds with potential biological activity (D’hooghe et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular arrangements and intermolecular interactions. Studies on similar compounds provide insights into how structural features affect these properties (Kajiwara et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are critical for understanding and predicting the behavior of piperidine derivatives in chemical syntheses and potential applications (Castro et al., 2001).

Applications De Recherche Scientifique

Antiulcer Agents

The synthesis and evaluation of antiulcer activities of derivatives, including those related to 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine, have been explored. For example, Kitazawa et al. (1989) synthesized derivatives of 3-(2,3-dihydro-2,2-dimethyl-3-oxo-5-benzofuranyl) acrylic acid and tested them for antiulcer activities, finding some compounds with stronger activities Kitazawa et al., 1989.

Analgesic and Antiparkinsonian Activities

A series of substituted pyridine derivatives, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, showed good analgesic and antiparkinsonian activities. This work, performed by Amr et al. (2008), demonstrates the potential of such derivatives, including those structurally related to 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine, in contributing to the development of new therapeutic agents Amr et al., 2008.

Photostabilizers and Polymer Research

Research into the synthesis and copolymerization of novel compounds, including phenoxy ring-substituted isopropyl phenylcyanoacrylates, highlights the utility of 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine derivatives in developing new materials with self-protection against UV radiation. The study by Whelpley et al. (2022) focuses on the preparation of these compounds and their effectiveness as ultraviolet stabilizers, underlining the compound's significance in materials science Whelpley et al., 2022.

Antiplatelet Activities

Piperlongumine derivatives, including those structurally similar to 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine, have been synthesized and evaluated for their antiplatelet activities. The study by Park et al. (2008) indicates the potential of such compounds in the development of new antiplatelet agents, contributing to cardiovascular disease treatment research Park et al., 2008.

NMR Spectroscopy and Free-Radical Polymerization

The use of NMR spectroscopy to analyze 15N-labeled alkoxyamines, including derivatives related to 1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine, showcases the compound's role in polymer science. Kelemen et al. (2003) synthesized 15N-labeled derivatives to investigate their structural effects on NMR spectra, aiding in the analysis of radical-trapping products in free-radical (co)polymerization Kelemen et al., 2003.

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO2/c1-19-14-7-5-12(11-13(14)16)6-8-15(18)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJAFYFLUULLQE-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)